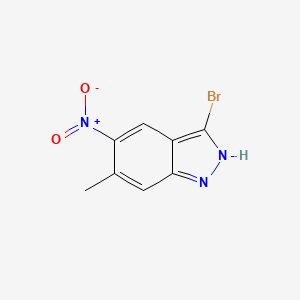

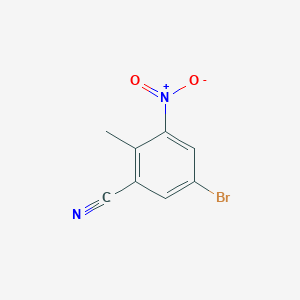

![molecular formula C9H7BrN2O B1292643 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 1000343-91-8](/img/structure/B1292643.png)

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

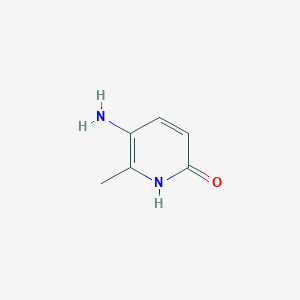

“5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C8H7BrN2 . It contains fused six-membered pyridine and five-membered pyrrole rings forming the 7-azaindole skeleton .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which includes “5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds in 45–60% yield .Molecular Structure Analysis

The molecular structure of “5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” is essentially planar with an aza-indole skeleton . In the crystal, pairs of N-H⋯N hydrogen bonds connect the molecules into inversion dimers .Chemical Reactions Analysis

The compound is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Compound 4h, for example, exhibited potent FGFR inhibitory activity .Physical And Chemical Properties Analysis

The compound has a molecular weight of 211.059 Da . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications

Biological Activities

The compound belongs to the family of pyrrolopyrazine derivatives . These derivatives have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Kinase Inhibition

Specifically, 5H-pyrrolo[2,3-b]pyrazine derivatives, which this compound is a part of, have shown more activity on kinase inhibition . Kinase inhibitors are important in the treatment of cancer and inflammatory diseases.

Antibacterial, Antifungal, and Antiviral Activities

Pyrrolo[1,2-a]pyrazine derivatives, a related group of compounds, have exhibited more antibacterial, antifungal, and antiviral activities . This suggests potential uses of the compound in treating various infections.

Drug Discovery Research

The structure of pyrrolopyrazine is an attractive scaffold for drug discovery research . This means that the compound could serve as a starting point for the development of new drugs.

Aldose Reductase Inhibition

Related compounds, 1H-Indole-3-Carbaldehyde derivatives, have been evaluated as aldose reductase (ALR2) inhibitors . Aldose reductase inhibitors have potential applications in the treatment of complications of diabetes.

Aldehyde Reductase Inhibition

The same 1H-Indole-3-Carbaldehyde derivatives have also been evaluated as aldehyde reductase (ALR1) inhibitors . Aldehyde reductase inhibitors can be used in the treatment of oxidative stress disorders.

Future Directions

properties

IUPAC Name |

5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-5-8(10)2-7-6(4-13)3-11-9(7)12-5/h2-4H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBZEJKHKKWZHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=CNC2=N1)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646858 |

Source

|

| Record name | 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

CAS RN |

1000343-91-8 |

Source

|

| Record name | 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-6-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1292567.png)

![6-(Tert-butyl)-2-chlorobenzo[d]thiazole](/img/structure/B1292568.png)

![2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]ethanol](/img/structure/B1292572.png)

![4-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292576.png)